molecular formula C18H19FN4O B4774458 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole

5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole

Cat. No. B4774458
M. Wt: 326.4 g/mol
InChI Key: BVNDSNHOHKCEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various cancers and autoimmune diseases.

Mechanism of Action

5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole inhibits the activity of several kinases, including BTK, ITK, and TCR signaling pathways. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole leads to the inhibition of BCR signaling and subsequently induces apoptosis in B-cells. ITK is a kinase that plays a crucial role in T-cell activation and proliferation. Inhibition of ITK by 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole leads to the inhibition of T-cell activation and proliferation. TCR signaling is essential for T-cell activation and proliferation. Inhibition of TCR signaling by 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole leads to the inhibition of T-cell activation and proliferation.
Biochemical and Physiological Effects:
5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole has been shown to induce apoptosis in B-cells, inhibit T-cell activation and proliferation, and reduce the production of pro-inflammatory cytokines. In preclinical studies, 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole has been shown to reduce tumor growth and improve survival rates in animal models of CLL and MCL. 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole has also been shown to reduce disease activity in animal models of RA and lupus.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole is its specificity for BTK, ITK, and TCR signaling pathways, which makes it an attractive candidate for the treatment of cancers and autoimmune diseases. However, one of the limitations of 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research and development of 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole. One direction is to evaluate its potential in combination with other therapies for the treatment of cancers and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of BTK, ITK, and TCR signaling pathways. Finally, the safety and efficacy of 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole need to be evaluated in clinical trials to determine its potential as a therapeutic agent for the treatment of cancers and autoimmune diseases.

Scientific Research Applications

5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole has been extensively studied for its potential in treating various cancers and autoimmune diseases. It has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling pathways. 5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases, such as rheumatoid arthritis (RA) and lupus.

properties

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-18(2,3)13-4-10-16(11-5-13)24-12-17-20-21-22-23(17)15-8-6-14(19)7-9-15/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNDSNHOHKCEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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